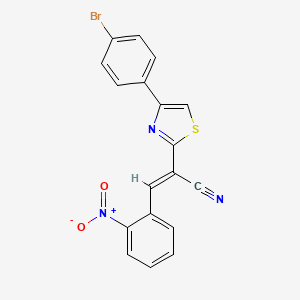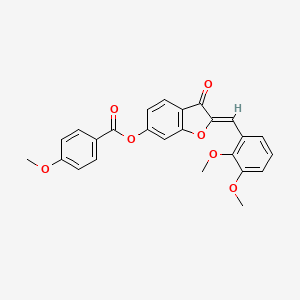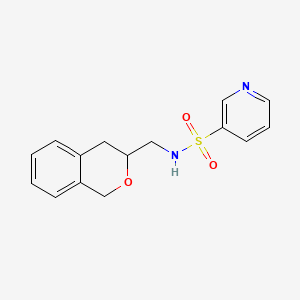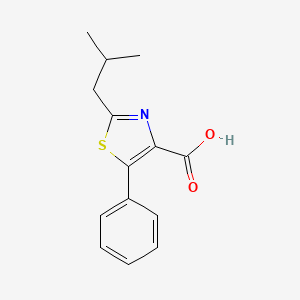![molecular formula C19H19Cl2N3OS2 B2388819 (2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 955740-97-3](/img/structure/B2388819.png)
(2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of thiophene, thiazole, and piperazine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and thiazole intermediates, followed by their coupling with piperazine derivatives.
Thiophene Intermediate Synthesis: The thiophene ring can be synthesized through the Vilsmeier-Haack reaction, where 2,5-dichlorothiophene is formed by reacting thiophene with phosphorus oxychloride and dimethylformamide.
Thiazole Intermediate Synthesis: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The final step involves the coupling of the thiophene and thiazole intermediates with a piperazine derivative under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
(2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of bioactive thiazole and thiophene rings.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Wirkmechanismus
The mechanism of action of (2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(4-chlorobenzyl)piperazin-1-yl)(2,5-dichloropyridin-4-yl)methanone: Similar structure but with a pyridine ring instead of thiazole.
1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE: Contains piperazine and dichlorophenyl groups but lacks thiophene and thiazole rings.
Uniqueness
(2,5-Dichlorothiophen-3-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is unique due to the combination of thiophene, thiazole, and piperazine moieties, which confer distinct biological activities and chemical reactivity .
Eigenschaften
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3OS2/c1-11(2)12-4-3-5-14-16(12)22-19(26-14)24-8-6-23(7-9-24)18(25)13-10-15(20)27-17(13)21/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFQHPLPJORJFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2388743.png)
![1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde](/img/structure/B2388747.png)
![3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2388749.png)
![5-methyl-2-phenyl-7-(4-(4-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2388750.png)
![N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2388751.png)
![3-Pyridin-2-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2388752.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2388758.png)

